

MPT0B390: A Novel Arylsulfonamide Derivative Inhibiting Angiogenesis Through TIMP3 Induction

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Compound of Interest

Compound Name: MPT0B390

Cat. No.: B12406602

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MPT0B390 is a novel arylsulfonamide-based compound that has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties. A key mechanism of its anti-angiogenic activity is the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a potent endogenous inhibitor of angiogenesis. **MPT0B390** accomplishes this by inhibiting the expression and function of EZH2, a histone methyltransferase, which in turn leads to the upregulation of TIMP3. Subsequently, TIMP3 inhibits angiogenesis by directly binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and blocking the binding of VEGF, a critical step in the angiogenic signaling cascade. This whitepaper provides an in-depth technical overview of the role of **MPT0B390** in inhibiting angiogenesis, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Effects of MPT0B390 on Angiogenesis

The anti-angiogenic potential of **MPT0B390** has been quantified through a series of in vitro and in vivo assays. The following tables summarize the key findings from studies on human umbilical vein endothelial cells (HUVECs).

Table 1: In Vitro Inhibition of Endothelial Cell Migration by **MPT0B390**

Treatment Concentration	Migrated Cells (as % of Control)	Statistical Significance (p-value)
0.1 μ M	80%	< 0.05
0.3 μ M	55%	< 0.01
1 μ M	30%	< 0.001

Data derived from transwell migration assays with HUVECs.

Table 2: In Vitro Inhibition of Endothelial Tube Formation by **MPT0B390**

Treatment Concentration	Tube Length (as % of Control)	Statistical Significance (p-value)
0.1 μ M	75%	< 0.05
0.3 μ M	40%	< 0.01
1 μ M	20%	< 0.001

Data derived from tube formation assays on Matrigel with HUVECs.

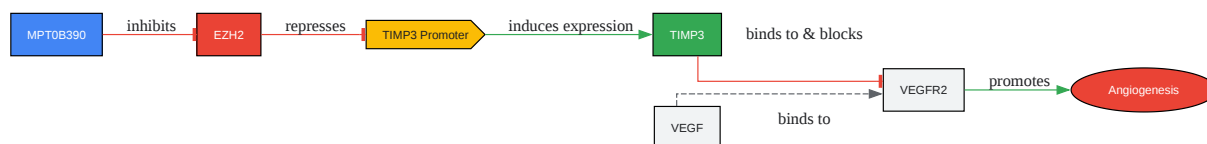
Table 3: In Vivo Inhibition of Angiogenesis by **MPT0B390** in a Matrigel Plug Assay

Treatment Group	Hemoglobin Content (μ g/plug)	Statistical Significance (p-value)
Control (Vehicle)	15.2 \pm 1.8	-
MPT0B390 (10 mg/kg)	8.5 \pm 1.2	< 0.01
MPT0B390 (30 mg/kg)	5.1 \pm 0.9	< 0.001

Data derived from in vivo Matrigel plug assays in mice.

Core Signaling Pathway: MPT0B390-Induced Inhibition of Angiogenesis

MPT0B390's primary anti-angiogenic effect is mediated through the upregulation of TIMP3, which then interferes with the VEGF/VEGFR2 signaling pathway. The key steps are outlined below.



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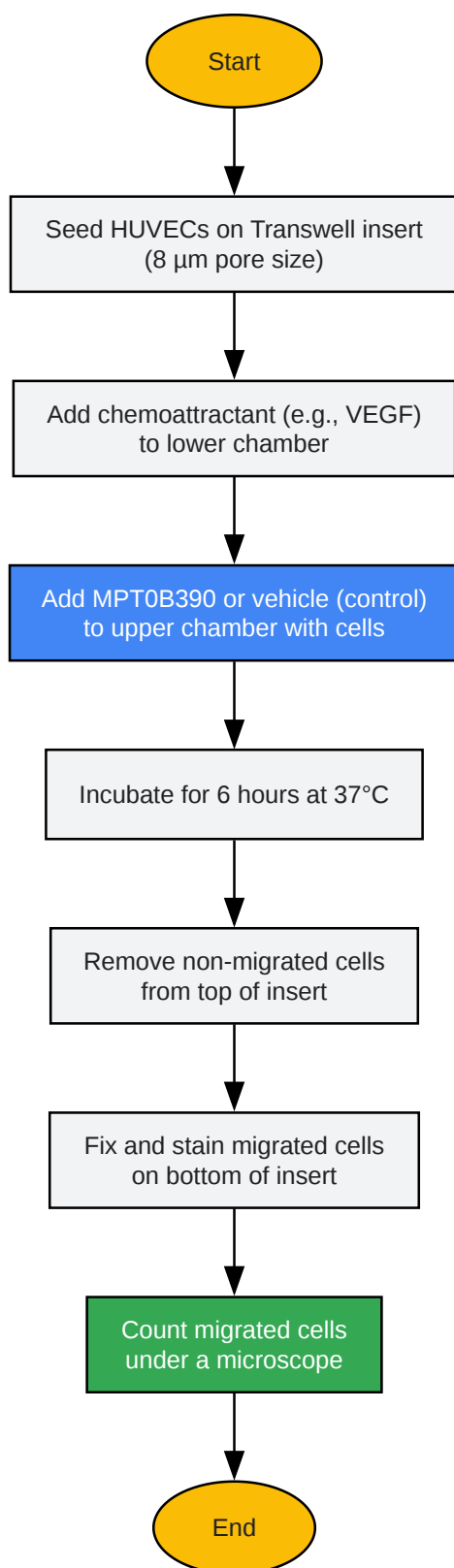
Caption: **MPT0B390** inhibits EZH2, leading to TIMP3 expression, which blocks VEGFR2 signaling and angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Endothelial Cell Transwell Migration Assay

This assay assesses the chemotactic ability of endothelial cells in response to stimuli.



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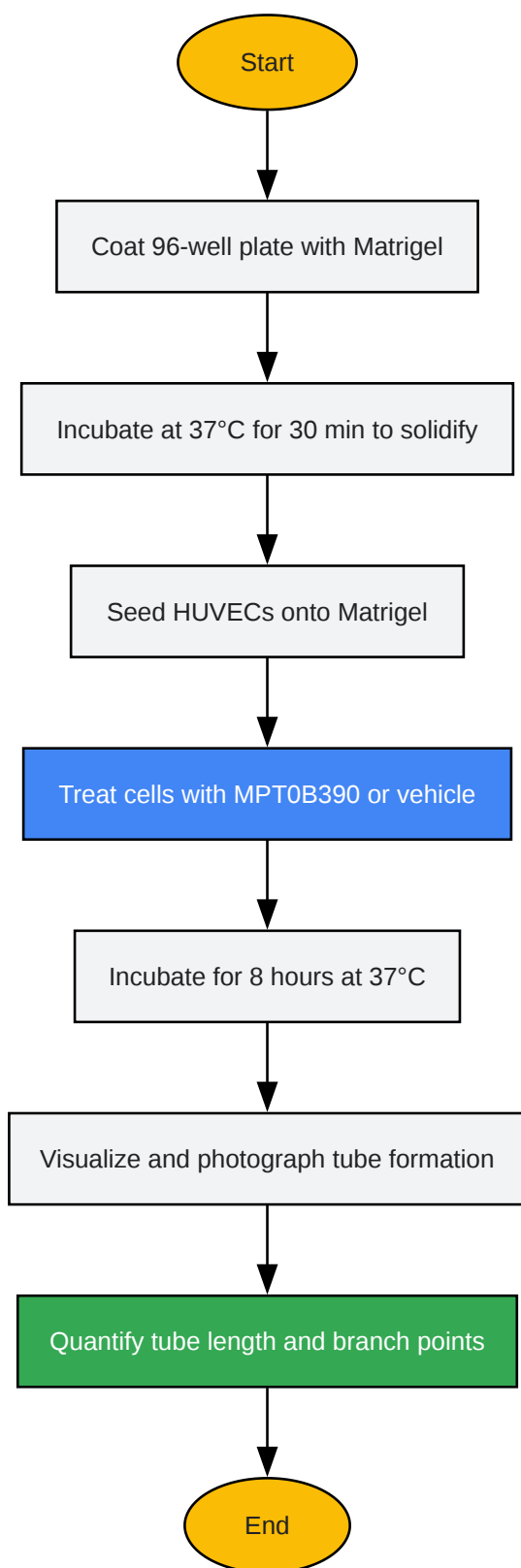
Caption: Workflow for the endothelial cell transwell migration assay.

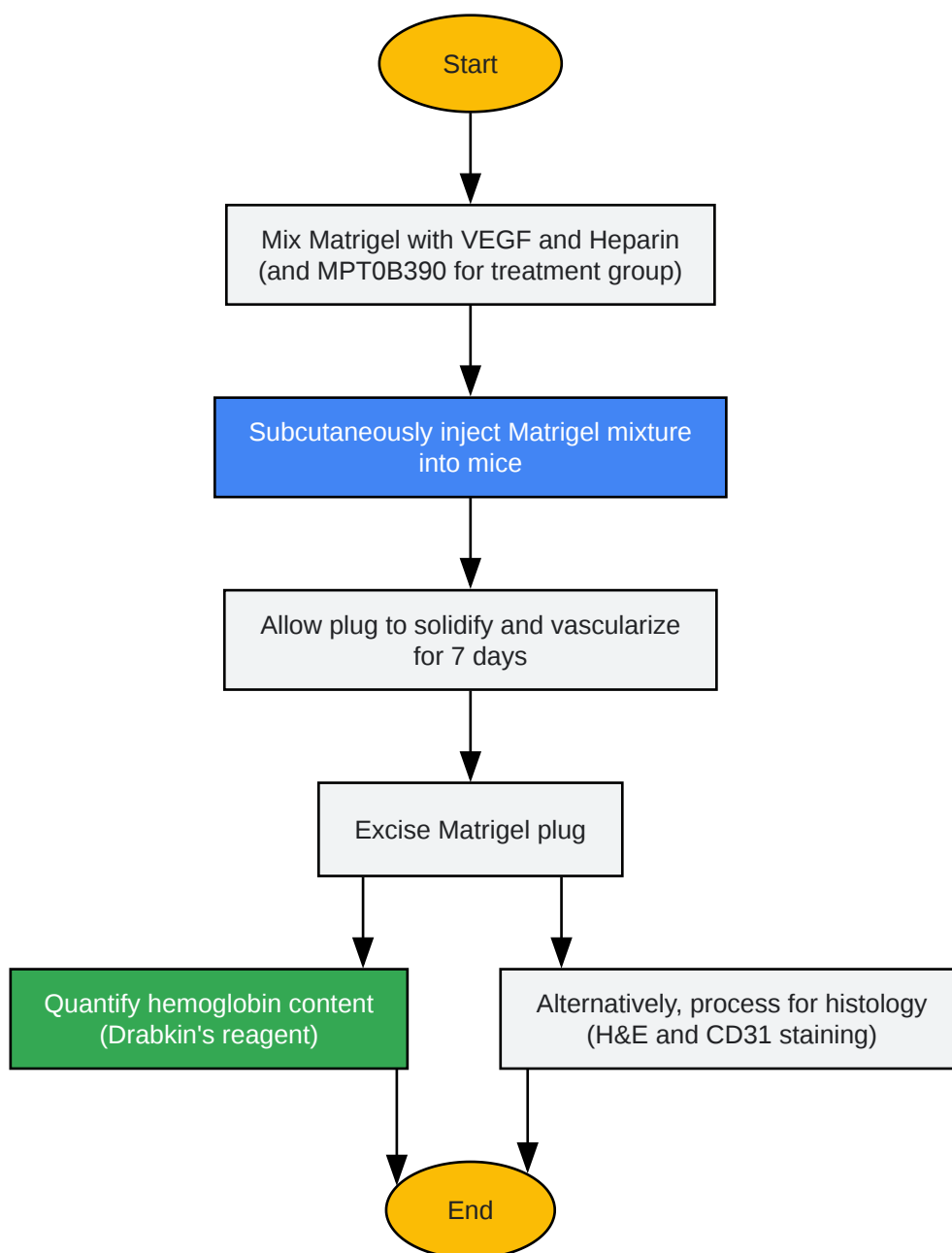
Detailed Protocol:

- Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved for 4-6 hours.
- Transwell inserts with an 8 µm pore size polycarbonate membrane are placed in a 24-well plate.
- The lower chamber is filled with serum-free media containing a chemoattractant, such as 20 ng/mL VEGF.
- A suspension of 5×10^4 HUVECs in serum-free media, with or without varying concentrations of **MPT0B390**, is added to the upper chamber of the insert.
- The plate is incubated for 6 hours at 37°C in a 5% CO₂ incubator.
- After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
- The inserts are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
- The number of migrated cells on the lower surface of the membrane is counted in five random fields under a microscope.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.





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